

Introduction: The Analytical Imperative for Substituted Indoles

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Compound of Interest

Compound Name: 7-methyl-2-phenyl-1H-indole

CAS No.: 59541-82-1

Cat. No.: B3191937

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The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural alkaloids, pharmaceuticals, and bioactive compounds.[1][2] The specific compound, **7-methyl-2-phenyl-1H-indole**, represents a synthetically important scaffold whose precise characterization is paramount for ensuring purity, identifying metabolites, and understanding its chemical behavior. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3]

This guide provides a comprehensive examination of the mass spectrometric behavior of **7-methyl-2-phenyl-1H-indole**. We will move beyond a simple recitation of data to explore the underlying principles of its ionization and fragmentation. The methodologies described herein are designed to be robust and self-validating, providing researchers and drug development professionals with a trusted framework for their own analytical workflows.

Core Principles: Ionization and Fragmentation of the Indole Scaffold

For non-volatile, thermally stable small molecules like **7-methyl-2-phenyl-1H-indole**, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the gold standard. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint.[3][4]

The fragmentation of the indole ring system is well-documented.^{[5][6][7]} Key fragmentation processes for simple indoles include the loss of neutral molecules like hydrogen cyanide (HCN). For substituted indoles, the fragmentation is directed by the nature and position of the substituents. Methyl groups on the benzene ring portion of indole often lead to the formation of highly stable, ring-expanded azaazulenium ions.^[5] This inherent stability of the core structure and its fragments is the key to deciphering the mass spectrum.

Mass Spectral Profile of 7-methyl-2-phenyl-1H-indole

The analysis of **7-methyl-2-phenyl-1H-indole** via a standard 70 eV EI source reveals a distinct pattern of ions that allows for unambiguous identification. The key chemical and physical properties of the molecule are foundational to interpreting its spectrum.^[8]

Table 1: Key Physicochemical and Mass Spectrometry Data

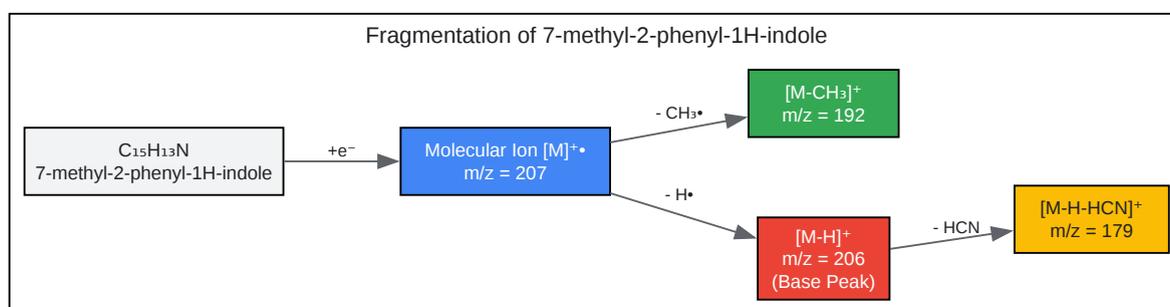
Property	Value	Source
Molecular Formula	C ₁₅ H ₁₃ N	PubChem ^[8]
Molecular Weight	207.27 g/mol	PubChem ^{[8][9]}
Exact Mass	207.1048 u	PubChem ^{[8][9]}
Observed Ion (m/z)	Proposed Formula/Structure	Description
207	[C ₁₅ H ₁₃ N] ^{+•}	Molecular Ion (M ^{+•})
206	[C ₁₅ H ₁₂ N] ⁺	[M-H] ⁺ , typically the base peak
192	[C ₁₄ H ₁₀ N] ⁺	[M-CH ₃] ⁺ , loss of the methyl radical
179	[C ₁₄ H ₉] ⁺	[M-H-HCN] ⁺ , characteristic indole ring cleavage

The most striking feature of the spectrum is the high abundance of the [M-H]⁺ ion at m/z 206, which is often the base peak. This is a direct consequence of the loss of a single hydrogen radical from the molecular ion (m/z 207) to form a highly stabilized, conjugated cyclic cation.

The loss of the methyl group to form the ion at m/z 192 is also observed, though typically at a lower intensity. Further fragmentation of the stable m/z 206 ion can occur through the characteristic loss of HCN, a hallmark of the indole nucleus, yielding a fragment at m/z 179.[5]
[6]

Proposed Fragmentation Pathway

The logical cascade of fragmentation from the molecular ion can be visualized to better understand the relationships between the observed peaks. The pathway below illustrates the primary fragmentation events for **7-methyl-2-phenyl-1H-indole** under electron ionization.



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Caption: Proposed EI fragmentation pathway for **7-methyl-2-phenyl-1H-indole**.

Experimental Protocol: GC-MS Analysis

This protocol outlines a robust method for the analysis of **7-methyl-2-phenyl-1H-indole**. The causality for each parameter selection is provided to ensure adaptability and methodological soundness.

1. Sample Preparation

- 1.1 Rationale: Proper sample concentration is critical to avoid column overloading or poor signal-to-noise. The choice of solvent should be compatible with the GC column phase and possess high volatility.

- 1.2 Procedure:
 - Accurately weigh approximately 1 mg of **7-methyl-2-phenyl-1H-indole**.
 - Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
 - Vortex the solution until the sample is fully dissolved.
 - If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Instrumentation: GC-MS with EI Source

- 2.1 Rationale: A standard non-polar or mid-polar capillary column provides excellent separation for aromatic compounds. The temperature program is designed to ensure sharp peaks and efficient elution.
- 2.2 Gas Chromatograph (GC) Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 280 °C.
 - Injection Volume: 1 µL (Splitless or with a high split ratio like 50:1 depending on concentration).
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 300 °C.
 - Final hold: Hold at 300 °C for 5 minutes.

- 2.3 Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library databases (e.g., NIST, Wiley).[10]
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 40 to 400. This range comfortably covers the molecular ion and all expected fragments.
 - Solvent Delay: 3-4 minutes (adjust based on the solvent elution time).

3. Data Acquisition and Analysis

- 3.1 Rationale: The analysis workflow confirms the identity and purity of the compound.
- 3.2 Procedure:
 - Acquire the total ion chromatogram (TIC) and identify the peak corresponding to **7-methyl-2-phenyl-1H-indole**.
 - Extract the mass spectrum from the apex of the identified chromatographic peak.
 - Analyze the fragmentation pattern, comparing the observed m/z values with the predicted fragments in Table 1 and the pathway diagram.
 - Utilize established mass spectral libraries (e.g., NIST) for automated comparison and confirmation.[8][10]

Conclusion

The mass spectrometric analysis of **7-methyl-2-phenyl-1H-indole** by GC-MS with electron ionization provides a reliable and highly specific method for its structural confirmation. The fragmentation is dominated by the formation of a stable $[M-H]^+$ ion at m/z 206, with other

characteristic fragments arising from the loss of the methyl group and the neutral loss of HCN from the indole core. The experimental protocol provided in this guide offers a validated starting point for researchers, ensuring the generation of high-quality, reproducible data essential for applications in chemical synthesis, quality control, and drug development.

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